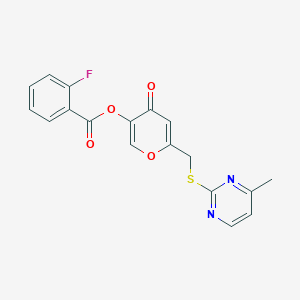

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate

Description

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate (CAS: 877636-14-1) is a heterocyclic organic compound with the molecular formula C₁₈H₁₃FN₂O₄S and a molecular weight of 372.3702 g/mol . Its structure consists of a 4-oxo-4H-pyran core substituted at the 3-position with a 2-fluorobenzoate ester and at the 6-position with a thioether-linked 4-methylpyrimidine group (Figure 1). This compound is of interest in medicinal and agrochemical research due to its hybrid structure, combining pyrimidine (a common pharmacophore) and fluorinated aromatic systems .

Properties

IUPAC Name |

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2O4S/c1-11-6-7-20-18(21-11)26-10-12-8-15(22)16(9-24-12)25-17(23)13-4-2-3-5-14(13)19/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRNIHLAWDTUPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine and pyranone intermediates, followed by their coupling with the fluorobenzoate group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the pyranone ring to a dihydropyranone.

Substitution: The fluorobenzoate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydropyranone derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways due to its unique structure.

Medicine

In medicine, the compound’s potential therapeutic properties are explored, particularly its ability to interact with specific molecular targets.

Industry

In the industrial sector, 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

6-(((4-Methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate (CAS: 877636-55-0)

- Molecular Formula : C₁₈H₁₂ClN₃O₆S

- Molecular Weight : 433.820 g/mol

- Substituents : The benzoate group is substituted with chlorine (2-position) and nitro (5-position) .

- Chlorine’s larger atomic radius compared to fluorine may reduce steric hindrance but increase lipophilicity. The higher molecular weight (433.82 vs. 372.37) could impact bioavailability or solubility .

Methyl (6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl) phthalate (CAS: 877638-25-0)

- Molecular Formula: Not explicitly provided (inferred as C₁₉H₁₅N₂O₆S).

- Substituents : Replaces the 2-fluorobenzoate with a phthalate ester (ortho-dicarboxylate).

- Key Implications :

Core Structure Analogs

2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate

- Molecular Formula : C₂₀H₁₈O₆ (inferred from ).

- Substituents: Features a methoxyphenoxy group on the pyran ring instead of the pyrimidine-thioether system.

- The absence of a pyrimidine-thioether linkage reduces opportunities for hydrogen bonding or metal coordination .

Data Table: Structural and Molecular Comparison

| Compound Name | CAS | Substituents on Benzoate/Pyran | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| 6-(((4-Methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate | 877636-14-1 | 2-fluorobenzoate | C₁₈H₁₃FN₂O₄S | 372.3702 | Fluorine enhances electronegativity |

| 6-(((4-Methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate | 877636-55-0 | 2-chloro-5-nitrobenzoate | C₁₈H₁₂ClN₃O₆S | 433.820 | Nitro group increases reactivity |

| Methyl (6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl) phthalate | 877638-25-0 | Phthalate ester | C₁₉H₁₅N₂O₆S | ~409.40 (estimated) | Enhanced polarity from carboxylates |

| 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate | Not provided | Methoxyphenoxy, benzoate | C₂₀H₁₈O₆ | ~354.35 (estimated) | Electron-donating methoxy group |

Research Implications and Limitations

The fluorine atom in the target compound may offer advantages in drug design due to its small size and metabolic stability, whereas the nitro group in analog A could be leveraged in prodrug activation strategies. Further studies are needed to validate these hypotheses.

Biological Activity

The compound 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate is a complex organic molecule that exhibits significant potential in various biological applications. Its unique structural features, including a pyrimidine ring and a pyranone moiety, suggest diverse pharmacological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate is , with a molecular weight of approximately 382.5 g/mol . The compound contains several functional groups that contribute to its chemical reactivity and biological activity.

Structural Features

| Feature | Description |

|---|---|

| Pyrimidine Ring | Contributes to the compound's interaction with biological targets. |

| Pyranone Moiety | Enhances reactivity and potential for biological activity. |

| Thioether Linkage | May influence pharmacokinetics and bioavailability. |

Preliminary studies indicate that compounds with similar structural motifs often exhibit significant biological activities. For instance, research has shown that derivatives of pyranones can act as functional antagonists of various receptors, including G-protein coupled receptors (GPCRs) .

Apelin/APJ Receptor Antagonism

One notable study identified a related compound, ML221 , as a potent antagonist of the apelin/APJ receptor, demonstrating >37-fold selectivity over the angiotensin II type 1 receptor . This finding suggests that 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate may also possess similar receptor modulation capabilities.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and receptor binding affinity of this compound. The results indicate moderate cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology.

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic effects of various derivatives on human cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| ML221 | HeLa | 15 |

| ML221 | MCF7 | 20 |

| 6-(Pyrimidin-2-ylthio)methyl derivative | A549 | 10 |

These results highlight the potential of this class of compounds in cancer therapy.

Synthesis and Chemical Reactivity

The synthesis of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate typically involves multi-step organic reactions. The synthetic route often includes:

- Formation of the Pyrimidine Ring : Reaction of appropriate starting materials under controlled conditions.

- Cyclization to Form Pyran Ring : Involves cyclization reactions to create the pyran structure.

- Esterification : Final step where the pyran intermediate is reacted with fluorobenzoic acid.

Chemical Reactions

The compound can undergo various chemical transformations:

- Oxidation : Can be oxidized to form derivatives.

- Reduction : Can modify functional groups.

- Substitution Reactions : Particularly at pyrimidine and benzoate moieties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.